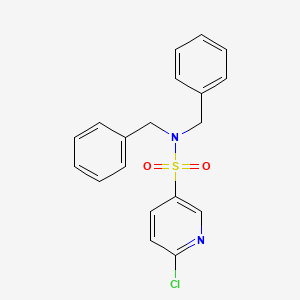
N,N-dibenzyl-6-chloropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C19H17ClN2O2S . It has a molecular weight of 372.87 .
Molecular Structure Analysis
The molecular structure of N,N-dibenzyl-6-chloropyridine-3-sulfonamide consists of a pyridine ring substituted with a chlorine atom and a sulfonamide group at positions 6 and 3, respectively. The sulfonamide nitrogen is further substituted with two benzyl groups .Physical And Chemical Properties Analysis
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Cancer Therapy A primary application of sulfonamide derivatives, including those related to N,N-dibenzyl-6-chloropyridine-3-sulfonamide, is in the inhibition of carbonic anhydrases. These enzymes are associated with various physiological functions and are particularly significant in tumor environments. Sulfonamide compounds have shown potent inhibitory activity against various carbonic anhydrase isozymes, including those expressed in tumors (CA IX). Such inhibitors have potential applications in cancer therapy due to their ability to selectively inhibit tumor-associated carbonic anhydrases without affecting the cytosolic isozymes significantly. For instance, studies have demonstrated that certain sulfonamides exhibit strong inhibitory effects on the membrane-bound, tumor-associated isozyme CA IX, making them candidates for selective cancer therapy applications (Casey et al., 2004); (Ilies et al., 2003).
Antitumor Screens and Gene Expression Analysis Further extending the scope of sulfonamide applications in scientific research, some derivatives have been evaluated in cell-based antitumor screens. These studies aim to identify compounds that can disrupt cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest. Such sulfonamide compounds have progressed to clinical trials, highlighting their potential as therapeutic agents against cancer. Gene expression analyses of these compounds provide insights into their mechanism of action and the cellular pathways they affect, facilitating the development of targeted cancer therapies (Owa et al., 2002).
Inhibition of Mild Steel Corrosion Sulfonamide derivatives also find applications in the field of materials science, particularly in corrosion inhibition. Certain sulfonamide compounds have been tested as inhibitors for mild steel corrosion in acidic media. These studies are crucial for the development of more effective corrosion inhibitors that can protect industrial infrastructure and machinery. The effectiveness of these compounds is often attributed to their ability to form protective films on metal surfaces, thereby reducing the rate of corrosion. Such applications demonstrate the versatility of sulfonamide derivatives beyond biomedicine (Sappani & Karthikeyan, 2014).
Wirkmechanismus
While the specific mechanism of action for N,N-dibenzyl-6-chloropyridine-3-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .
Eigenschaften
IUPAC Name |
N,N-dibenzyl-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRVJLBPHIPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-6-chloropyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

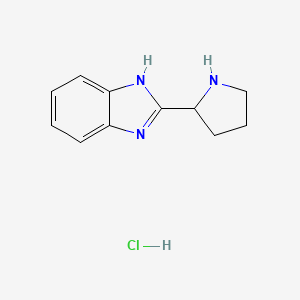
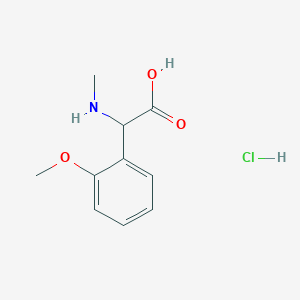
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)
![2-((4-[(2-Hydroxybenzyl)amino]phenyl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2646030.png)
![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)

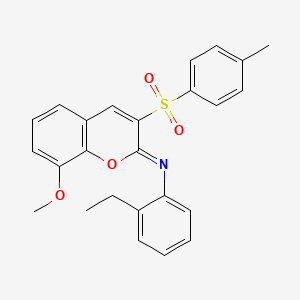
![3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2646035.png)
![N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2646036.png)
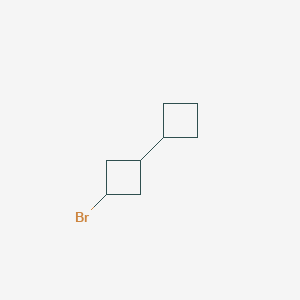
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol](/img/structure/B2646038.png)
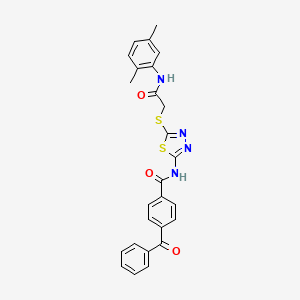
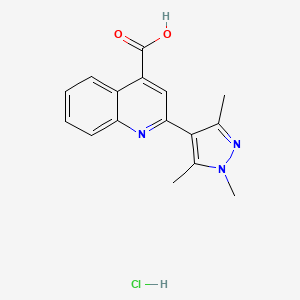
![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)